molecular formula C12H18N2O B2784921 1-(1-Prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one CAS No. 2249130-51-4

1-(1-Prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one

Cat. No. B2784921
CAS RN: 2249130-51-4
M. Wt: 206.289
InChI Key: CTUQTASTLONJQU-UHFFFAOYSA-N
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Description

“1-(1-Prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one” is a chemical compound with the empirical formula C9H16N2O and a molecular weight of 168.24 . It is a heterocyclic compound that contains a pyrrolidin-2-one ring attached to a piperidin-4-yl group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .


Molecular Structure Analysis

The molecular structure of “1-(1-Prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one ring attached to a piperidin-4-yl group . The SMILES string representation of the molecule is O=C1CCCN1C2CCNCC2 .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction has a broad scope of applicability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one” include its empirical formula C9H16N2O, molecular weight of 168.24 , and its solid form .

Mechanism of Action

While the specific mechanism of action for “1-(1-Prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one” is not mentioned in the search results, it’s worth noting that pyrrolidin-2-ones and their derivatives have been reported to have various biological activities . For example, 1-(pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as inhibitors of Plasmodium cytoplasmic Prolyl-tRNA synthetase, a clinically validated antimalarial target .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, have been widely used in drug discovery due to their versatile scaffold for novel biologically active compounds . Therefore, “1-(1-Prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one” and its derivatives could potentially be explored further in the field of medicinal chemistry for the development of new therapeutic agents.

properties

IUPAC Name

1-(1-prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-7-13-9-5-11(6-10-13)14-8-3-4-12(14)15/h1,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUQTASTLONJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one

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